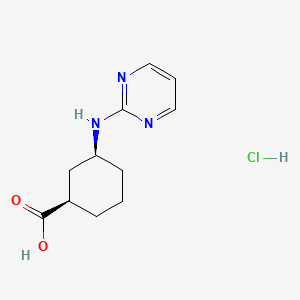

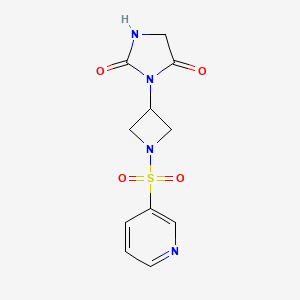

![molecular formula C16H14N6O3S B2545653 5-((5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1170085-35-4](/img/structure/B2545653.png)

5-((5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Design and Synthesis

Molecular Structure Analysis

The molecular structure of the compound likely involves a core imidazo[1,2-a]pyridine ring, which is a common motif in several synthesized compounds with biological activity . The presence of a 1,3,4-oxadiazol-2-yl group suggests additional rings attached to the core structure, which can influence the compound's chemical properties and biological activity.

Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines and related compounds typically involves reactions such as cyclization of aminopyridines with various ketones or halides . The use of carbon tetrabromide mediated oxidative C-N bond formation has been applied to create complex imidazo[1,2-a]pyridines . Additionally, a water-mediated, catalyst-free method has been developed for synthesizing functionalized pyrimidine-2,4(1H,3H)-diones, which could be related to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be influenced by the substituents attached to the core structure. For example, the introduction of a 5-methoxy-3-methyl group on an imidazo[4,5-b]pyridine ring has been shown to affect the hypoglycemic activity of the compound . The presence of a 1,2,5-oxadiazol-3-yl group can also impact the potency and selectivity of protein kinase inhibitors . The photophysical behavior of related compounds, such as those containing imidazolidine-2,4-dione moieties, has been studied, revealing strong UV-Vis absorptions and fluorescence .

Case Studies and Biological Activity

Several of the synthesized imidazo[1,2-a]pyridine derivatives have been evaluated for biological activities, such as hypoglycemic effects in diabetic mice , cytoprotective properties in antiulcer models , and anticonvulsant activity in seizure models . The antimicrobial activity of imidazo[1,2-a]pyridinopyrimidine-triones has also been assessed, with some compounds showing promising activity against bacterial strains .

科学的研究の応用

Molecular Design and Synthesis

Research has demonstrated the importance of imidazopyridine derivatives in the design and synthesis of compounds with potential therapeutic applications. For instance, Oguchi et al. (2000) explored the design, synthesis, and hypoglycemic activity of a series of thiazolidine-2,4-diones derived from imidazopyridines, highlighting their potential in treating diabetes through insulin-induced adipocyte differentiation and in vivo hypoglycemic activity (Oguchi et al., 2000). This work underscores the versatility of the imidazopyridine scaffold in the development of novel therapeutic agents.

Antimicrobial Activity

Derivatives of imidazopyridines have been synthesized and evaluated for their antimicrobial properties. Rajitha et al. (2016) synthesized a novel series of imidazopyridinopyrimidine derivatives and assessed their in vitro antimicrobial activity, revealing promising activity against various bacterial strains (Rajitha et al., 2016). This study highlights the potential use of such derivatives in addressing antibiotic resistance.

Antioxidant and Anticancer Activities

Research into imidazopyridine derivatives has also explored their antioxidant and anticancer potentials. Meshcheryakova and Kataev (2013) synthesized new thietanyl-substituted derivatives of pyrimidine and imidazole, expanding the chemical diversity of compounds for potential therapeutic applications (Meshcheryakova & Kataev, 2013). Gouda (2012) evaluated the antioxidant properties of pyrazolopyridine derivatives, further illustrating the scope of these compounds in medicinal chemistry (Gouda, 2012).

Fluorescent Materials

In material science, Garre et al. (2019) developed a family of unsymmetrical organoboron complexes containing imidazolidine derivatives, demonstrating strong fluorescence and potential applications in bioorthogonal chemistry and as fluorescent markers (Garre et al., 2019).

将来の方向性

Future research in this area could focus on developing more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the bioactivity of these compounds could lead to the development of new therapeutic agents.

特性

IUPAC Name |

5-[[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-6-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O3S/c1-9-11(14(23)19-15(24)17-9)6-13-20-21-16(25-13)26-8-10-7-22-5-3-2-4-12(22)18-10/h2-5,7H,6,8H2,1H3,(H2,17,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUROSVBDMVMJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CC2=NN=C(O2)SCC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

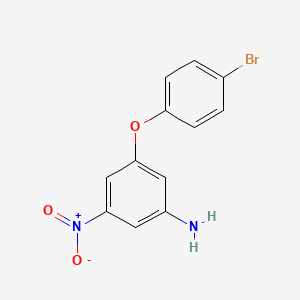

![1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545571.png)

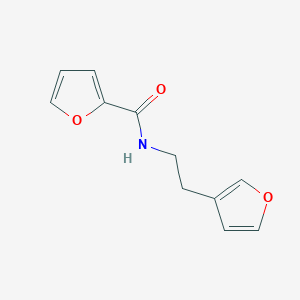

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2545573.png)

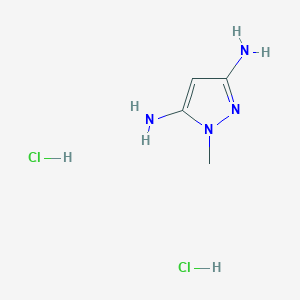

![6-methyl-4-(1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2545576.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2545583.png)

![5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2545587.png)

![2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2545590.png)

amine](/img/structure/B2545591.png)

![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)